molecular formula C15H17FN2S B1517603 1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1000932-42-2

1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine

Cat. No. B1517603
CAS RN: 1000932-42-2
M. Wt: 276.4 g/mol
InChI Key: MAFYHQLPVBHQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine” is a chemical compound with the CAS Number: 1000932-42-2 . It has a molecular weight of 276.38 . The IUPAC name for this compound is “1-{[5-(2-fluorophenyl)-2-thienyl]methyl}piperazine” and its InChI Code is "1S/C15H17FN2S/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2" .


Molecular Structure Analysis

The molecular structure of “1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine” can be represented by the InChI Code "1S/C15H17FN2S/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2" .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Structure

One of the primary research applications of 1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine derivatives involves their synthesis and structural analysis. Studies have explored various synthesis methodologies, including Fe-catalyzed synthesis for producing flunarizine and its (Z)-isomer, highlighting the compound's relevance in pharmaceutical chemistry due to its vasodilating effect and application in treating migraines, dizziness, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, green synthesis approaches have been employed to create novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, demonstrating good to excellent inhibitory activity against tumor cells (Ding et al., 2016).

Antimicrobial and Antiviral Activities

Research has also focused on evaluating the antimicrobial and antiviral activities of 1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine derivatives. For instance, novel substituted derivatives have shown efficacy as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria, with certain compounds displaying potent activities compared to standard drugs (Narendra Sharath Chandra et al., 2006). Moreover, derivatives have been synthesized to assess their potential in inhibiting the Tobacco mosaic virus (TMV) and antimicrobial activity, revealing compounds with promising antiviral and antimicrobial properties (Krishna Reddy et al., 2013).

Neuroprotective and Antipsychotic Effects

Further studies have examined the neuroprotective and antipsychotic effects of these compounds. Cinnamide derivatives, incorporating 1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine, have been synthesized and shown to exhibit effective activities against neurotoxicity induced by glutamine in PC12 cells, indicating potential applications in neuroprotective therapies (Zhong et al., 2018). Similarly, the synthesis and antimicrobial studies of medicinally important derivatives have contributed to understanding the broad spectrum of biological activities these compounds possess, including potential applications in treating psychiatric disorders (Narendra Sharath Chandra et al., 2006).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFYHQLPVBHQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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